1-ethyl-5-hydrazino-1H-1,2,4-triazole
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Overview
Description
1-ethyl-5-hydrazino-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an ethyl group and a hydrazino group. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-5-hydrazino-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Step 1: Ethyl hydrazinecarboxylate is reacted with hydrazine hydrate in the presence of a suitable solvent such as ethanol.
Step 2: The reaction mixture is heated under reflux for several hours.
Step 3: The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-hydrazino-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-ethyl-5-hydrazino-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties such as thermal stability and energetic performance.
Mechanism of Action
The mechanism of action of 1-ethyl-5-hydrazino-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The hydrazino group can form hydrogen bonds and interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The triazole ring can also participate in π-π stacking interactions and coordinate with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3-amino-1,2,4-triazole: A derivative with an amino group at the 3-position.
5-nitro-1,2,4-triazole: A derivative with a nitro group at the 5-position.
Uniqueness
1-ethyl-5-hydrazino-1H-1,2,4-triazole is unique due to the presence of both an ethyl group and a hydrazino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H10ClN5 |
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Molecular Weight |
163.61 g/mol |
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9N5.ClH/c1-2-9-4(8-5)6-3-7-9;/h3H,2,5H2,1H3,(H,6,7,8);1H |
InChI Key |
YAMBYJOYDIEMMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)NN.Cl |
Origin of Product |
United States |
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